molecular formula C15H11ClN2O B2925928 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 108124-77-2

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2925928
CAS No.: 108124-77-2
M. Wt: 270.72
InChI Key: KXZSBVDJUWCDEG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical research compound belonging to the pyrazolone class, a group of nitrogen-containing heterocycles recognized for their diverse biological potential . As a 1,3-diaryl-substituted pyrazolone, this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. Structurally similar diarylpyrazolone compounds have demonstrated promising antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522), with some derivatives exhibiting higher potency and selectivity than clinically approved drugs like Gefitinib . The mechanism of action for these compounds appears to involve the disruption of cell cycle progression, leading to arrest at either the G0/G1 or G2/M phases, which can induce apoptosis in cancer cells . Beyond oncology, the core pyrazolone structure is a privileged pharmacophore in drug discovery. Pyrazolone derivatives are extensively investigated for their antimicrobial properties , with some analogs showing efficacy against resistant bacterial strains such as MRSA by potentially inhibiting essential enzymes or efflux pumps . Furthermore, the pyrazolone motif is found in compounds with demonstrated analgesic and anti-inflammatory effects in vivo, sometimes exceeding the activity of standard pain relievers like diclofenac; a proposed mechanism for this activity is the blockade of the TRPV1 receptor . The presence of specific substituents on the pyrazolone ring, such as halogen atoms on the aryl groups, is a critical determinant of its biological activity and potency, allowing researchers to fine-tune the molecule's properties for a specific biological target . This compound serves as a versatile building block for researchers exploring new chemical entities in areas including cancer biology, infectious disease, and neuropharmacology.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSBVDJUWCDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Properties

Pyrazol-3-one derivatives are modified via substitutions on the phenyl rings or the pyrazolone core. Below is a comparative analysis:

Table 1: Structural and Physical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 3-Cl on phenyl, 5-phenyl C₁₆H₁₁ClN₂O 270.71 128–131 Anti-inflammatory activity
2-(4-Chlorophenyl)-5-phenyl analog () 4-Cl on phenyl, 5-phenyl C₁₅H₁₁ClN₂O 270.71 N/A Similar structure; no reported bioactivity
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl analog () 3-Cl and 4-Cl on phenyl, 5-methyl C₁₆H₁₂Cl₂N₂O 319.19 N/A Increased halogenation; higher molecular weight
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene] analog () Nonafluorobutyl, hydrazinylidene C₁₇H₁₀F₉N₃O 443.27 142–144 Fluorinated; enhanced lipophilicity
4-(Thiadiazole-dichlorophenyl) analog () Thiadiazole, dichlorophenyl C₂₂H₁₇Cl₂N₅O₂S 458.36 N/A Complex heterocyclic; potential antimicrobial use

Impact of Substituents on Properties

Di-chlorinated analogs () show higher molecular weights but lack reported bioactivity, suggesting steric hindrance may limit efficacy.

Fluorination: Polyfluoroalkyl groups (e.g., nonafluorobutyl in ) increase thermal stability (higher melting points) and lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class, characterized by a pyrazolone ring substituted with a 3-chlorophenyl group and a phenyl group. Its structural features suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H11ClN2O
  • CAS Number : 108124-77-2

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine, followed by cyclization. This process is facilitated by an acid catalyst and often requires refluxing for several hours. Recent advancements include microwave-assisted synthesis methods that enhance yield and reduce reaction time .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Preliminary studies have shown that it may act as an enzyme inhibitor, demonstrating activity against various biological macromolecules .
  • Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which are significant for therapeutic applications .
  • Analgesic Effects : Similar to other pyrazolone derivatives, it has shown potential analgesic properties .
  • Anticancer Activity : Investigations into its anticancer properties have revealed promising results, with significant cytotoxic effects against various cancer cell lines .

The interactions of this compound with biological targets are hypothesized to involve non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are common among similar pyrazoline derivatives and contribute to its diverse biological activities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of various enzymes
Anti-inflammatoryDemonstrated anti-inflammatory effects
AnalgesicExhibited analgesic properties
AnticancerSignificant cytotoxicity against cancer cell lines

Anticancer Studies

In one study, the compound exhibited IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating strong anticancer potential. Notably, it outperformed some standard chemotherapy agents in specific tests .

Another investigation highlighted its effectiveness against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values demonstrating significant growth inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-oneSimilar pyrazolone structurePotential anti-inflammatory activity
5-Methyl-2-phenyl-3H-pyrazol-3-oneMethyl substitution at position 5Anticancer properties
1,3-DiarylpyrazolonesContains diaryl substitutionsAntiproliferative effects against cancer cells

Q & A

Q. What are the key physicochemical properties of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how are they experimentally determined?

The compound’s molecular weight (C15H11ClN2O; 270.72 g/mol) and structural features (e.g., chlorophenyl and pyrazolone moieties) are foundational for research. Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Assessed in solvents like DMSO, ethanol, or water using UV-Vis spectroscopy.
  • Crystallinity : Analyzed via single-crystal X-ray diffraction (as in , where similar pyrazolone derivatives were characterized with R-factors < 0.1).
  • Spectroscopic data : NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹).
    Reference databases like NIST () provide validated spectral libraries for comparison .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic routes typically involve cyclocondensation of hydrazine derivatives with β-keto esters. Methodological considerations include:

  • Catalyst selection : Acidic (e.g., HCl) or heterogeneous catalysts (e.g., zeolites) to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.
    highlights analogous protocols for pyrazolone derivatives, achieving >80% yields with HPLC purity >95% .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions or impurities. Solutions include:

  • Dose-response validation : Repetition under standardized conditions (e.g., cell line-specific protocols).
  • Metabolite profiling : LC-MS to rule out degradation products.
  • Structural analogs : Comparative studies with derivatives (e.g., 3-methyl or 4-chloro substitutions) to isolate pharmacophores ( discusses analog optimization for pharmacological activity) .

Q. How can computational modeling predict the environmental fate of this compound?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models assess:

  • Biodegradation : Hydrolysis rates of the pyrazolone ring under varying pH.
  • Ecotoxicity : LogP values (predicted via software like MOE) indicate bioaccumulation potential.
    emphasizes experimental frameworks for studying environmental impacts, including abiotic/biotic transformations .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to immobilized proteins.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (as in for structural analysis) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.

Methodological Design Considerations

Q. How should researchers design experiments to evaluate its antioxidant or anti-inflammatory activity?

  • In vitro assays : DPPH/ABTS radical scavenging for antioxidants; COX-2 inhibition assays for anti-inflammatory activity.
  • Positive controls : Compare with ascorbic acid (antioxidant) or indomethacin (COX-2 inhibitor).
  • Dose standardization : Use molarity-based concentrations (e.g., 1–100 µM) to ensure reproducibility ( outlines similar protocols for phenolic compounds) .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

  • HPLC-DAD/MS : Identifies impurities at ppm levels (e.g., unreacted chlorophenyl precursors).
  • Elemental analysis : Verifies stoichiometry (C, H, N, Cl %).
  • Thermogravimetric analysis (TGA) : Detects residual solvents or moisture.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Standardize protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method).
  • Temperature control : Ensure measurements at 25°C ± 0.1°C.
  • Inter-laboratory validation : Collaborative trials to harmonize data ( details experimental design rigor for reproducibility) .

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